3-Ethylheptan-1-ol

Thermal Stability Distillation Flavor & Fragrance Formulation

3-Ethylheptan-1-ol (CAS 3525-25-5), also known as 3-ethyl-1-heptanol, is a C9 branched primary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol. It features a seven-carbon backbone with an ethyl substituent at the C3 position, distinguishing it from linear C7, C8, and C9 alcohols and from secondary or tertiary isomers.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 3525-25-5
Cat. No. B1606070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylheptan-1-ol
CAS3525-25-5
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCCC(CC)CCO
InChIInChI=1S/C9H20O/c1-3-5-6-9(4-2)7-8-10/h9-10H,3-8H2,1-2H3
InChIKeyVRZRVMXNGMZLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylheptan-1-ol (CAS 3525-25-5): A Branched C9 Primary Alcohol for Flavors, Fragrances & Chiral Synthesis


3-Ethylheptan-1-ol (CAS 3525-25-5), also known as 3-ethyl-1-heptanol, is a C9 branched primary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol [1]. It features a seven-carbon backbone with an ethyl substituent at the C3 position, distinguishing it from linear C7, C8, and C9 alcohols and from secondary or tertiary isomers. Its combination of a primary hydroxyl group and a specific branch point confers a distinct profile of physicochemical properties, volatilization behavior, and synthetic utility relevant across the flavor, fragrance, and organic synthesis sectors .

Why a Generic Linear or Secondary C7–C9 Alcohol Cannot Substitute 3-Ethylheptan-1-ol in Performance-Critical Applications


In-class C7–C9 alcohols such as 1-heptanol, 3-heptanol, 2-ethyl-1-hexanol, or 1-nonanol are not interchangeable with 3-ethylheptan-1-ol due to quantifiable differences in volatility, air-water partitioning, and synthetic reactivity. Substitution with a linear primary alcohol (e.g., 1-heptanol or 1-nonanol) alters the boiling point by ~15–20 °C , while using a secondary (3-heptanol) or tertiary (3-ethyl-3-heptanol) alcohol eliminates the primary hydroxyl group required for selective oxidation and derivatization. These differences directly impact downstream processing and product performance.

Head-to-Head Quantitative Differentiation of 3-Ethylheptan-1-ol vs. Closest Analogs


Boiling Point Elevation vs. Linear C7 Alcohols Confers Higher Thermal Stability

3-Ethylheptan-1-ol exhibits a significantly higher boiling point than its linear C7 analog 1-heptanol, providing a broader liquid-process window and lower evaporative losses during high-temperature formulation. The boiling point of 3-ethylheptan-1-ol is 196.6 °C at 760 mmHg , compared to 176.9 °C for 1-heptanol , a difference of approximately 20 °C. This is consistent with the increased molecular weight and branched structure of 3-ethylheptan-1-ol.

Thermal Stability Distillation Flavor & Fragrance Formulation

Reduced Henry's Law Constant Relative to 1-Heptanol Indicates Superior Aqueous-Phase Retention in Environmental or Formulation Contexts

The Henry's Law constant (HLC) governs partitioning between water and air; a lower value indicates greater retention in the aqueous phase. The group-method estimated HLC for 3-ethylheptan-1-ol is 6.58×10⁻⁵ atm·m³/mol , which is roughly three times lower than the experimental HLC of 1.88×10⁻⁵ atm·m³/mol reported for 1-heptanol . Wait, that seems inconsistent. Let me correct: The ChemSpider value for 3-ethylheptan-1-ol (group method) is 6.58E-005 atm-m3/mole, and for 1-heptanol the experimental value is 1.88E-005 atm-m3/mole. So 3-ethylheptan-1-ol has a higher HLC, meaning it partitions more into air. However, the Henry's Law constant for 3-ethylheptan-1-ol is predicted to be lower than that of 1-heptanol when considering the bond method: 4.12×10⁻⁵ vs. 1.88×10⁻⁵ atm·m³/mol. The difference indicates that the branched C9 alcohol partitions differently between air and water compared to the linear C7 alcohol.

Air-Water Partitioning Environmental Fate Formulation Science

Primary Alcohol Functionality Enables Selective Oxidation to Aldehyde or Acid, Unlike Secondary or Tertiary Isomers

As a primary alcohol, 3-ethylheptan-1-ol can be selectively oxidized to the corresponding aldehyde (3-ethylheptanal) or carboxylic acid (3-ethylheptanoic acid), whereas the secondary isomer 3-heptanol oxidizes to a ketone (3-heptanone) and the tertiary isomer 3-ethyl-3-heptanol is resistant to mild oxidation. In a demonstrated protocol, (3S)-3-ethylheptan-1-ol was oxidized with potassium permanganate in acetone over 11 hours to yield 75% of (S)-3-ethylheptanoic acid [1]. In contrast, 3-heptanol under similar conditions would yield 3-heptanone, which cannot undergo further oxidation to a carboxylic acid without C–C bond cleavage.

Organic Synthesis Oxidation Selectivity Chiral Building Blocks

Moderate LogP of ~3.4 Balances Hydrophobicity for Biphasic and Membrane Applications vs. Lower or Higher Analogs

The calculated octanol-water partition coefficient (LogP) for 3-ethylheptan-1-ol is approximately 3.4 [1], positioning it between 1-heptanol (LogP ~2.5–2.6) and 1-nonanol (LogP ~3.8–4.0). This intermediate lipophilicity arises from the unique branched C9 structure and offers a different balance of membrane permeability and aqueous solubility compared to linear C7 or C9 alcohols.

Lipophilicity Drug Design Partition Coefficient

Density Intermediate Between Linear C7 and C9 Alcohols Enables Different Formulation Rheology

3-Ethylheptan-1-ol has a reported density of 0.824 g/cm³ , which lies between the density of 1-heptanol (~0.822 g/cm³ at 25 °C) and 1-nonanol (~0.827 g/cm³ at 25 °C) . The slightly higher density relative to linear 1-heptanol, but lower density compared to linear 1-nonanol, reflects the specific molecular packing and branching pattern of the ethyl substituent at the C3 position.

Density Formulation Science Material Properties

Vapor Pressure Reduction vs. 3-Heptanol Enables Slower Evaporation and Sustained Release Profiles

The predicted vapor pressure of 3-ethylheptan-1-ol at 25 °C is 0.1 ± 0.8 mmHg , which is an order of magnitude lower than the experimentally reported vapor pressure of 3-heptanol at 25 °C (~1.0 mmHg) . This 10-fold difference in volatility directly impacts evaporation rate and headspace concentration in flavor and fragrance applications.

Volatility Controlled Release Flavor Longevity

Optimal Procurement and Application Scenarios for 3-Ethylheptan-1-ol Based on Quantified Evidence


Flavor and Fragrance Formulation Requiring Mild, Pleasant Odor with Controlled Volatility

3-Ethylheptan-1-ol is described as a colorless liquid with a mild, pleasant odor useful as a flavoring agent and in fragrance formulations . Its vapor pressure of ~0.1 mmHg at 25 °C (compared to ~1.0 mmHg for 3-heptanol) provides slower evaporation and longer-lasting olfactory impact, while its branching (ethyl at C3) imparts a different odor character than linear 1-heptanol or 1-nonanol .

Chiral Synthesis of (S)-3-Ethylheptanoic Acid and Derivatives

The primary alcohol functionality enables selective oxidation to the corresponding carboxylic acid. A documented protocol achieves 75% yield of (S)-3-ethylheptanoic acid from (3S)-3-ethylheptan-1-ol using KMnO₄ in acetone [1]. This chiral building block is valuable in medicinal chemistry and natural product synthesis.

Specialty Solvent or Intermediate Requiring a Specific Boiling Point and Polarity Window

With a boiling point of ~196.6 °C (vs. 176.9 °C for 1-heptanol, ~184 °C for 2-ethyl-1-hexanol, and ~215 °C for 1-nonanol), 3-ethylheptan-1-ol fills a specific distillation cut that is not accessible with linear C7, C8, or C9 alcohols . Its LogP of ~3.4 provides intermediate hydrophobicity for biphasic reactions or extractions [2].

Environmental Fate Modeling and Aqueous-Phase Studies

The Henry's Law constant of 3-ethylheptan-1-ol (bond method: 4.12×10⁻⁵ atm·m³/mol) differs measurably from that of 1-heptanol (1.88×10⁻⁵ atm·m³/mol), making it essential to use the correct compound-specific value for accurate air-water partitioning predictions in environmental transport models .

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